(6R-trans)-7-(Benzoylamino)-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester
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Overview
Description
(6R-trans)-7-(Benzoylamino)-3-methyl-8-oxo-5-oxa-1-azabicyclo[420]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R-trans)-7-(Benzoylamino)-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic core through cyclization reactions involving appropriate precursors.
Amidation: Introduction of the benzoylamino group via amidation reactions.
Esterification: Formation of the diphenylmethyl ester through esterification reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the bicyclic core.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxo group to a hydroxyl group.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can be employed to introduce or modify substituents on the bicyclic core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, (6R-trans)-7-(Benzoylamino)-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure may allow it to interact with specific biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (6R-trans)-7-(Benzoylamino)-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to the modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
Penicillins: Similar in structure due to the presence of a bicyclic core.
Cephalosporins: Another class of β-lactam antibiotics with a similar bicyclic structure.
Carbapenems: Known for their broad-spectrum antibiotic activity and structural similarity.
Uniqueness
What sets (6R-trans)-7-(Benzoylamino)-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester apart is its specific functional groups and the unique arrangement of atoms within its bicyclic core. This uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H24N2O5 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
benzhydryl 7-benzamido-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C28H24N2O5/c1-18-17-34-27-22(29-25(31)21-15-9-4-10-16-21)26(32)30(27)23(18)28(33)35-24(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-16,22,24,27H,17H2,1H3,(H,29,31) |
InChI Key |
QNAAFHXDJJIDJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C3=CC=CC=C3)OC1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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